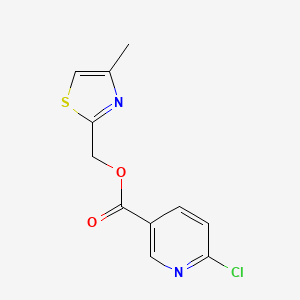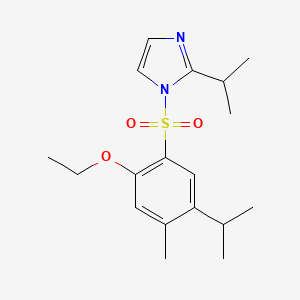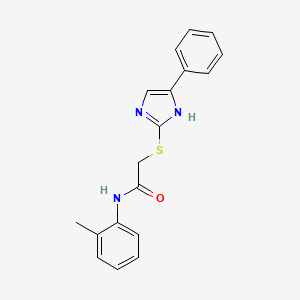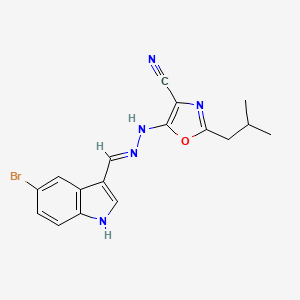![molecular formula C22H19N3O2S B2861353 Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852134-62-4](/img/structure/B2861353.png)
Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a complex organic compound that contains several functional groups and rings, including an indole ring, a thiazole ring, and a methoxyphenyl group. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, meaning they have a stable, ring-shaped cloud of delocalized electrons . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group might increase its solubility in organic solvents. The aromatic rings could contribute to its stability and rigidity .Applications De Recherche Scientifique
NMDA Receptor Antagonists
Indolin compounds, such as (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives show low nanomolar activity in both binding and functional assays, and they have demonstrated effectiveness in a mouse model of formalin-induced hyperalgesia after oral administration. This research suggests potential applications in pain management and neurological disorders (Borza et al., 2007).
Antimicrobial and Antioxidant Activities
Indole derivatives, including those with thiazolidinone and azetidinone moieties, have been synthesized and shown to exhibit significant antimicrobial, antioxidant, antituberculosis, and anticancer activities. These compounds, such as Schiff base indole derivatives, present a promising avenue for the development of new therapeutic agents (Verma et al., 2019).
Synthetic Cannabinoids
Research on synthetic cannabinoids, including benzoylindole derivatives, has revealed their potential cannabinoid receptor agonist properties. Studies have focused on the identification and quantitation of these compounds in illegal products, which has implications for forensic science and substance abuse research (Nakajima et al., 2011).
Neuropeptide Y Receptor Antagonists
Benzimidazoles derived from indoles have been synthesized as selective neuropeptide Y (NPY) Y1 receptor antagonists, aimed at developing antiobesity drugs. These compounds show high affinity for the Y1 receptor and selectivity over other NPY receptors, suggesting potential in obesity treatment (Zarrinmayeh et al., 1998).
Fructose-1,6-Bisphosphatase Inhibitors
Indole derivatives have been identified as potential inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. These compounds, including (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone, show promise for diabetes management and metabolic disorder treatment (Rudnitskaya et al., 2009).
Antitumor Agents
Indole compounds with antitubulin action, such as 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), have demonstrated potent antitumor activity in preclinical models. These compounds overcome drug resistance mediated by P-glycoprotein and show reduced neurotoxicity compared to traditional agents (Ahn et al., 2011).
Mécanisme D'action
Target of Action
The primary target of Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is Toll-like receptor 7 (TLR7) . TLR7 is a protein that plays a crucial role in the immune system. It recognizes specific pathogen-associated molecular patterns and triggers an immune response.
Mode of Action
This compound interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines, including Interleukin-12 (IL-12) , Tumor Necrosis Factor-alpha (TNF-α) , and Interferon-alpha (IFN-α) in human Peripheral Blood Mononuclear Cells (PBMC) cells .
Result of Action
The activation of TLR7 and the subsequent secretion of cytokines result in an enhanced immune response. Specifically, the compound has been shown to have an inhibitory effect on cellular Hepatitis B surface Antigen (HBsAg) secretion .
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-20(21(26)24-12-11-16-5-3-4-6-19(16)24)28-22-23-18(13-25(14)22)15-7-9-17(27-2)10-8-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDIEINJGZSCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)


![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)
![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)
![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)